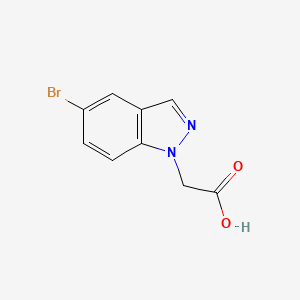
2-(5-Bromo-1H-indazol-1-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromo-1H-indazol-1-YL)acetic acid is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a bromine atom at the 5-position of the indazole ring and an acetic acid moiety attached to the nitrogen atom of the indazole ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-1H-indazol-1-YL)acetic acid typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.
Attachment of the Acetic Acid Moiety: The acetic acid moiety is attached to the nitrogen atom of the indazole ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Bromo-1H-indazol-1-YL)acetic acid undergoes various chemical reactions, including:
Substitution: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, thiols, amines.
Major Products Formed
Oxidation: Oxidized derivatives of the indazole ring.
Reduction: Reduced derivatives of the indazole ring.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(5-Bromo-1H-indazol-1-YL)acetic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(5-Bromo-1H-indazol-1-YL)acetic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound has been found to inhibit the activity of certain enzymes, which are necessary for cell growth and division.
Molecular Targets: It targets specific proteins and enzymes involved in cellular processes, leading to the inhibition of cell proliferation and induction of apoptosis.
Pathways Involved: The compound affects various signaling pathways, including those involved in cell cycle regulation and apoptosis.
Comparación Con Compuestos Similares
2-(5-Bromo-1H-indazol-1-YL)acetic acid can be compared with other indazole derivatives:
Indazole-3-acetic acid: Similar in structure but with an acetic acid moiety at the 3-position instead of the nitrogen atom.
5-Bromoindazole: Lacks the acetic acid moiety, making it less versatile in certain reactions.
Indazole-1-acetic acid: Similar structure but without the bromine atom, affecting its reactivity and biological activity.
Propiedades
Fórmula molecular |
C9H7BrN2O2 |
|---|---|
Peso molecular |
255.07 g/mol |
Nombre IUPAC |
2-(5-bromoindazol-1-yl)acetic acid |
InChI |
InChI=1S/C9H7BrN2O2/c10-7-1-2-8-6(3-7)4-11-12(8)5-9(13)14/h1-4H,5H2,(H,13,14) |
Clave InChI |
GKGNIVHBVPXRAI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)C=NN2CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


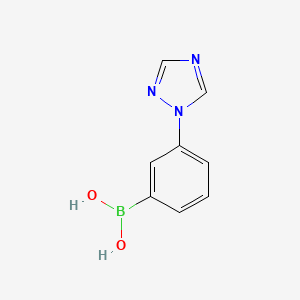
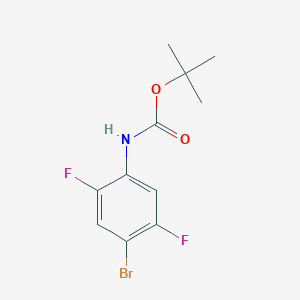
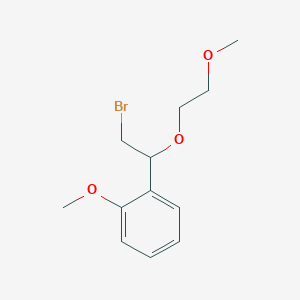
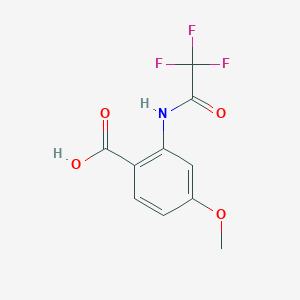
![2-{[(Benzyloxy)carbonyl]amino}-3-(2-hydroxyphenyl)propanoic acid](/img/structure/B15302401.png)
![3-[4-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione dihydrochloride](/img/structure/B15302416.png)
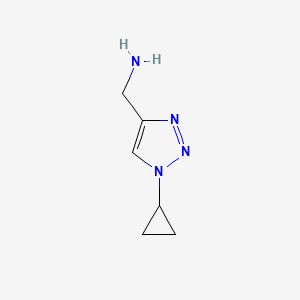
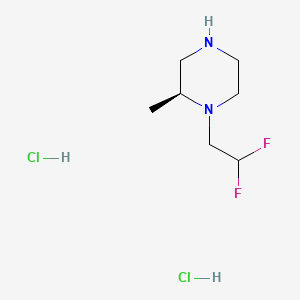

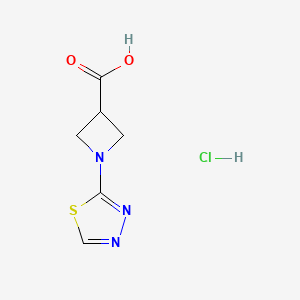
![1-Methyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B15302431.png)
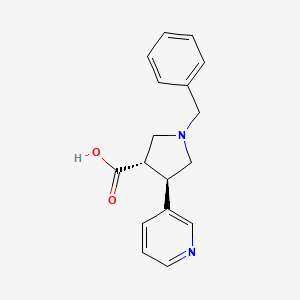
![N-[2-(methylsulfanyl)phenyl]ethene-1-sulfonamide](/img/structure/B15302458.png)
![(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one hydrochloride](/img/structure/B15302466.png)
